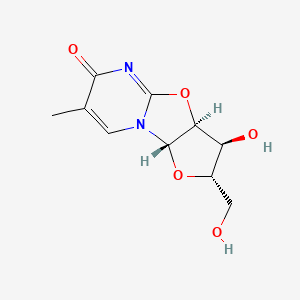
2,2'-脱氧-L-胸腺嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-Anhydro-L-thymidine is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Anhydro-L-thymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Anhydro-L-thymidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒药物合成
2,2'-脱氧-L-胸腺嘧啶是合成抗病毒药物的关键中间体。 它特别用于涉及HIV/AIDS治疗和预防的研究 .
DNA合成和细胞生长
该化合物位于从头合成和补救途径的脱氧胸腺嘧啶三磷酸 (dTTP) 合成交汇处,这对于DNA合成和细胞生长至关重要 .
改善DNA复制
它已被用于溶液中,用2-硫代胸腺嘧啶三磷酸 (2-thioTTP) 替换胸腺嘧啶三磷酸,以改善额外DNA序列的复制 .
追踪细胞增殖
胸腺嘧啶类似物,如2,2'-脱氧-L-胸腺嘧啶,用于追踪各种实验分析中的细胞增殖,包括干细胞研究、癌症生物学和寄生虫学 .
抗癌剂
作为抗癌剂,2,2'-脱氧-L-胸腺嘧啶已被证明对某些类型的癌细胞有效 .
单纯疱疹病毒治疗
这种合成核苷已被证明对单纯疱疹病毒1型 (HSV1) 有效,展示了其作为抗病毒剂的潜力 .
胸腺嘧啶衍生物的合成
作用机制
Target of Action
2,2’-Anhydro-L-thymidine, also known as L-2,2’-Anhydrothymidine, is a synthetic nucleoside . It primarily targets Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cell replication.
Mode of Action
The compound interacts with its targets by acting as a substrate . This interaction can inhibit the synthesis of DNA and RNA in vitro . It has also been shown to be effective against the herpes simplex virus type 1 (HSV1) .
Biochemical Pathways
The affected pathways involve the synthesis of DNA and RNA. By acting as a substrate for key enzymes, 2,2’-Anhydro-L-thymidine can disrupt these pathways, leading to inhibition of DNA and RNA synthesis . This can have downstream effects on cell replication and viral replication, particularly in the case of HSV1 .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as an antiviral and anticancer agent .
Result of Action
The molecular and cellular effects of 2,2’-Anhydro-L-thymidine’s action include the inhibition of DNA and RNA synthesis . This can lead to a decrease in cell replication and viral replication, making it potentially effective against certain viruses, such as HSV1 .
Action Environment
The action, efficacy, and stability of 2,2’-Anhydro-L-thymidine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature .
生化分析
Biochemical Properties
2,2’-Anhydro-L-thymidine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication and cancer cell proliferation. This compound interacts with several key enzymes and proteins, including thymidine kinase, thymidylate synthase, and DNA polymerase . Thymidine kinase phosphorylates 2,2’-Anhydro-L-thymidine, converting it into its active triphosphate form, which can then be incorporated into DNA by DNA polymerase. This incorporation disrupts DNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Cellular Effects
2,2’-Anhydro-L-thymidine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by disrupting DNA synthesis . This compound also affects cell signaling pathways, including the activation of p53 and the inhibition of the PI3K/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, 2,2’-Anhydro-L-thymidine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,2’-Anhydro-L-thymidine involves its conversion to the active triphosphate form by thymidine kinase . Once phosphorylated, it competes with natural nucleotides for incorporation into DNA by DNA polymerase . The incorporation of 2,2’-Anhydro-L-thymidine triphosphate into DNA results in chain termination and the inhibition of DNA synthesis . This disruption of DNA synthesis triggers cellular responses, including the activation of DNA damage response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Anhydro-L-thymidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged exposure due to degradation . Long-term studies have shown that continuous exposure to 2,2’-Anhydro-L-thymidine can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness . Additionally, the compound’s impact on cellular function, including DNA synthesis and cell proliferation, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2,2’-Anhydro-L-thymidine vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, 2,2’-Anhydro-L-thymidine can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2,2’-Anhydro-L-thymidine is involved in several metabolic pathways, primarily related to nucleotide metabolism . The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can then be incorporated into DNA . This phosphorylation process is crucial for the compound’s antiviral and anticancer activities . Additionally, 2,2’-Anhydro-L-thymidine can affect metabolic flux and metabolite levels by competing with natural nucleotides for incorporation into DNA .
Transport and Distribution
Within cells and tissues, 2,2’-Anhydro-L-thymidine is transported and distributed through various mechanisms . The compound can enter cells via nucleoside transporters and is subsequently phosphorylated by thymidine kinase . Once phosphorylated, it can be incorporated into DNA by DNA polymerase, leading to its antiviral and anticancer effects . The distribution of 2,2’-Anhydro-L-thymidine within tissues can vary, with higher concentrations observed in rapidly dividing tissues, such as bone marrow and gastrointestinal epithelium .
Subcellular Localization
The subcellular localization of 2,2’-Anhydro-L-thymidine is primarily within the nucleus, where it exerts its effects on DNA synthesis . The compound’s localization is facilitated by its phosphorylation and subsequent incorporation into DNA . This nuclear localization is essential for its antiviral and anticancer activities, as it allows 2,2’-Anhydro-L-thymidine to directly interfere with DNA replication and induce apoptosis . Additionally, the compound may interact with other nuclear proteins involved in DNA repair and cell cycle regulation .
属性
CAS 编号 |
433733-92-7 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC 名称 |
(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m0/s1 |
InChI 键 |
WLLOAUCNUMYOQI-LKHWLPBLSA-N |
SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |
手性 SMILES |
CC1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |
Key on ui other cas no. |
433733-92-7 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


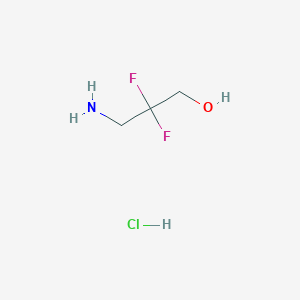

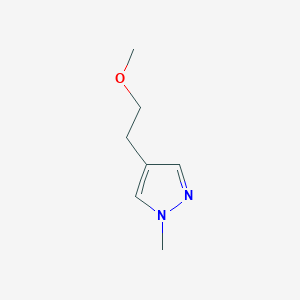
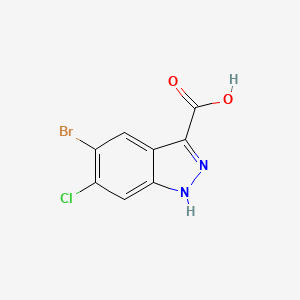
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

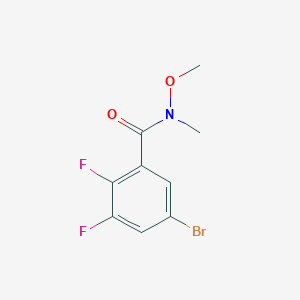
![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)
![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
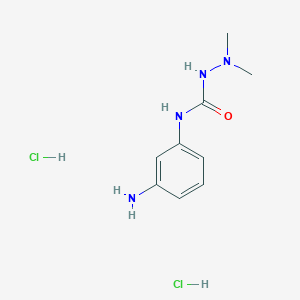
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

